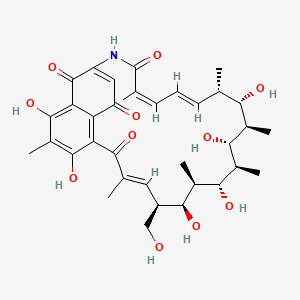

Rifamycin W

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C35H45NO11 |

|---|---|

Peso molecular |

655.7 g/mol |

Nombre IUPAC |

(7E,9R,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone |

InChI |

InChI=1S/C35H45NO11/c1-14-9-8-10-15(2)35(47)36-22-12-23(38)24-25(32(44)20(7)33(45)26(24)34(22)46)28(40)16(3)11-21(13-37)31(43)19(6)30(42)18(5)29(41)17(4)27(14)39/h8-12,14,17-19,21,27,29-31,37,39,41-45H,13H2,1-7H3,(H,36,47)/b9-8+,15-10-,16-11+/t14-,17+,18+,19-,21+,27-,29+,30-,31+/m0/s1 |

Clave InChI |

PHKOJKSYBBXXED-OCENJLCRSA-N |

SMILES isomérico |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)CO)/C)/C |

SMILES canónico |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)CO)C)C |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Novel Rifamycin W Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for discovering and isolating novel congeners of Rifamycin W, a key intermediate in the biosynthesis of rifamycin antibiotics. The following sections detail the experimental protocols, present quantitative data on newly discovered compounds, and visualize the biosynthetic and experimental workflows. This information is critical for researchers aiming to expand the chemical diversity of rifamycins and develop new antibacterial agents to combat rising antibiotic resistance.

Introduction to this compound and its Congeners

Rifamycins are a class of ansamycin antibiotics originally isolated from Amycolatopsis mediterranei.[1][2] They function by inhibiting bacterial DNA-dependent RNA polymerase, making them crucial in the treatment of mycobacterial infections such as tuberculosis and leprosy.[3] However, the extensive clinical use of semi-synthetic rifamycin derivatives like rifampicin has led to a significant increase in resistant strains of Mycobacterium tuberculosis.[1][4] This has spurred research into novel rifamycin analogues with improved efficacy.

This compound is a pivotal intermediate in the biosynthesis of most rifamycins.[1][5] Its complex polyketide backbone undergoes a series of post-PKS modifications to yield the final active compounds.[1] A key step in this process is the oxidative cleavage of the C-12/C-29 double bond in the ansa chain of this compound, a reaction that has not been fully characterized.[1][5] Recent research has focused on manipulating the rifamycin biosynthetic pathway in producer strains to generate novel congeners of this compound. One successful approach involves the inactivation of genes responsible for downstream modifications, leading to the accumulation and isolation of new derivatives.[1][5]

A study involving the deletion of the rif-orf5 gene, which encodes a putative cytochrome P450 monooxygenase, in Amycolatopsis mediterranei S699 resulted in the isolation of thirteen this compound congeners, including seven previously unknown compounds.[1][5] These novel congeners exhibit interesting structural modifications and some have demonstrated antibacterial and antiproliferative activities.[1][5]

Experimental Protocols

The following protocols are based on the successful discovery and isolation of novel this compound congeners from a genetically engineered strain of Amycolatopsis mediterranei.

-

Production Strain: Amycolatopsis mediterranei S699 Δrif-orf5, a mutant strain with an in-frame deletion of the rif-orf5 gene.[1][5]

-

Culture Medium: Yeast Extract-Malt Extract-Glucose (YMG) agar is used for fermentation.[1]

-

Fermentation: The fermentation is carried out in 20 L batches on YMG agar plates. The culture is incubated for 7 days at 28 °C.[1]

-

Following incubation, the agar culture is diced into small pieces.[1]

-

The diced culture is extracted three times with a solvent mixture of ethyl acetate (EtOAc) and methanol (MeOH) in a 4:1 ratio (v/v) at room temperature overnight.[1]

-

The crude extract is then partitioned between water (H₂O) and EtOAc (1:1, v/v). This partitioning is repeated until the aqueous layer is colorless.[1]

-

The resulting EtOAc extract is further partitioned between 95% aqueous MeOH and petroleum ether to remove lipids, yielding a defatted MeOH extract.[1]

The defatted methanolic extract is subjected to a series of chromatographic steps to isolate the individual congeners.

-

Initial Fractionation: The extract is fractionated using column chromatography.

-

HPLC Purification: Further purification of the fractions is achieved by High-Performance Liquid Chromatography (HPLC). For example, specific compounds were isolated using a C18 column with a mobile phase of acetonitrile (CH₃CN) in water at a flow rate of 4 mL/min, with UV detection at 254 nm.[1]

Quantitative Data of Novel this compound Congeners

The following tables summarize the quantitative data obtained for the novel this compound congeners isolated from the A. mediterranei S699 Δrif-orf5 strain.

Table 1: Yield of Selected Isolated this compound Congeners from a 20 L Fermentation [1]

| Compound Number | Yield (mg) |

| 1 | 6.6 |

| 3 | 13.5 |

| 9 | 12.3 |

| 11 | 7.2 |

Table 2: Biological Activity of Novel this compound Congeners [1][5]

| Compound Number | Antibacterial Activity (MIC, µg/mL) vs. Staphylococcus aureus | Antiproliferative Activity (IC₅₀, µM) vs. HeLa Cells | Antiproliferative Activity (IC₅₀, µM) vs. Caco-2 Cells |

| 1 | 5 | ~50 | ~50 |

| 2 | 40 | Not Reported | Not Reported |

| 3 | 0.5 | ~50 | ~50 |

Visualizing Experimental and Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and biosynthetic pathways involved in the discovery of these novel this compound congeners.

Conclusion

The generation of novel this compound congeners through genetic engineering of the producer strain Amycolatopsis mediterranei represents a promising strategy for the discovery of new antibiotic leads. The detailed methodologies and data presented in this guide offer a framework for researchers to explore the biosynthetic potential of this important class of natural products. The isolation of compounds with significant antibacterial and antiproliferative activities underscores the value of this approach in addressing the urgent need for new therapeutic agents. Future work in this area may involve the characterization of other genes in the rifamycin biosynthetic cluster to further diversify the range of accessible congeners.

References

- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rifamycin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Rifamycin W

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Rifamycin W is a crucial intermediate in the biosynthesis of the clinically significant rifamycin class of antibiotics.[1] Produced by actinomycetes such as Amycolatopsis mediterranei, it serves as the precursor to more complex rifamycins, including rifamycin B.[1] A thorough understanding of the precise chemical architecture and stereochemical configuration of this compound is fundamental for the rational design of novel rifamycin derivatives with improved efficacy and for metabolic engineering efforts aimed at enhancing antibiotic production. This guide provides a detailed examination of the structure and stereochemistry of this compound, supported by spectroscopic data, biosynthetic insights, and relevant experimental methodologies.

Chemical Structure of this compound

This compound belongs to the ansamycin family of antibiotics, which are characterized by an aliphatic ansa chain bridging a naphthoquinone or naphthohydroquinone chromophore at two non-adjacent positions.[1][2] The core structure of rifamycins is assembled by a type I polyketide synthase (PKS) from a unique 3-amino-5-hydroxybenzoic acid (AHBA) starter unit and a series of acetate and propionate extender units.[3][4]

The chemical structure of this compound consists of a 17-membered ansa chain attached to a naphthohydroquinone core. Key structural features include multiple hydroxyl groups, methyl substitutions along the ansa chain, and a characteristic double bond at C-12/C-29, which is the site of a critical oxidative cleavage step in the downstream biosynthesis of rifamycin B.[1]

Molecular Formula and Mass

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₅NO₁₁ | [1][5] |

| Molar Mass | 659.73 g/mol | [1][5] |

| Key Structural Unit | 3-amino-5-hydroxybenzoic acid (AHBA) | [3][6] |

| Antibiotic Class | Ansamycin | [1] |

| Producing Organism | Amycolatopsis mediterranei and others | [1][7] |

Stereochemistry of this compound

The complex three-dimensional arrangement of atoms in this compound is critical to its biological function and its role as a biosynthetic intermediate. The stereochemistry of the numerous chiral centers along the ansa chain has been primarily elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis, including Nuclear Overhauser Effect (NOE) studies, and by biosynthetic correlation with other rifamycins whose absolute configurations have been confirmed by X-ray crystallography.[1][2][5]

While a dedicated single-crystal X-ray structure of this compound is not prominently cited in the provided literature, its stereochemistry is confidently inferred from that of its well-characterized derivatives and biosynthetic precursors.[5][8] The stereochemical configuration is largely conserved during the biosynthetic transformations.[5]

Biosynthesis of this compound

This compound is a pivotal intermediate in the overall rifamycin biosynthetic pathway. Its formation and subsequent conversion are governed by a series of enzymatic steps encoded by the rif gene cluster.

Experimental Protocols

The structural elucidation of this compound and its analogues relies on a combination of microbial fermentation, chromatographic separation, and spectroscopic analysis.

Fermentation and Isolation of this compound

-

Microorganism and Culture Conditions: Strains of Amycolatopsis mediterranei (e.g., S699) are typically used for the production of rifamycins.[1] For laboratory-scale production, cultures are grown on a suitable agar medium such as YMG (Yeast extract, Malt extract, Glucose) at 28 °C for an extended period (e.g., 7 days) to allow for the accumulation of secondary metabolites.[1]

-

Extraction: The agar medium containing the bacterial culture is typically extracted with an organic solvent such as ethyl acetate. The organic phase is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography to isolate this compound. This process often involves:

-

Silica Gel Column Chromatography: Using a gradient of solvents (e.g., dichloromethane-methanol) to perform an initial separation of compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used with a solvent system such as a gradient of acetonitrile in water to achieve final purification of the target compound.[5]

-

Structural Characterization Workflow

The purified compound is subjected to a series of analytical techniques to confirm its structure and stereochemistry.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the precise molecular formula of the compound by providing a highly accurate mass measurement.[1][5]

-

NMR Spectroscopy: A comprehensive suite of NMR experiments is crucial for the complete structural assignment.[1][5][9]

-

¹H and ¹³C NMR: Provide information on the proton and carbon environments within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information for determining the relative stereochemistry of the chiral centers in the ansa chain.[8]

-

Conclusion

This compound stands as a cornerstone in the biosynthesis of the rifamycin family of antibiotics. Its intricate chemical structure and well-defined stereochemistry are products of a sophisticated enzymatic assembly line. The detailed characterization of this compound, achieved through a combination of fermentation, purification, and advanced spectroscopic techniques, not only deepens our understanding of natural product biosynthesis but also provides a critical molecular scaffold for future drug development and synthetic biology endeavors. The methodologies outlined in this guide serve as a foundational reference for researchers engaged in the exploration and manipulation of these potent antibacterial agents.

References

- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rifamycin Biosynthesis [faculty.washington.edu]

- 4. Rifamycin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Role of the rif-orf5 Gene in the Conversion of Rifamycin W to Rifamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of Rifamycin B, a potent antibiotic precursor produced by Amycolatopsis mediterranei, involves a series of complex enzymatic modifications of a polyketide backbone. A crucial step in this pathway is the conversion of the intermediate Rifamycin W to Rifamycin B. This technical guide provides an in-depth analysis of the pivotal role played by the rif-orf5 gene in this transformation. Genetic and biochemical evidence has identified the product of rif-orf5 as a cytochrome P450 monooxygenase, essential for the oxidative cleavage of the ansa chain of this compound, a prerequisite for its conversion to Rifamycin B. This document summarizes the key findings from gene inactivation studies, presents detailed experimental protocols, and offers insights into the biochemical characterization of the Rif-Orf5 enzyme.

Introduction to Rifamycin Biosynthesis

Rifamycins are a class of ansamycin antibiotics characterized by a naphthoquinone core spanned by an aliphatic ansa chain. They are synthesized by a type I polyketide synthase (PKS) pathway in the bacterium Amycolatopsis mediterranei. The biosynthesis begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), followed by the assembly of the polyketide chain. Subsequent post-PKS modifications, including cyclization, hydroxylation, and other tailoring reactions, lead to the formation of various rifamycin congeners. One of the earliest stable intermediates in this pathway is this compound. The conversion of this compound to the commercially significant Rifamycin B involves a critical oxidative rearrangement of the ansa chain.

The rif-orf5 Gene and its Function

The rif-orf5 gene, located within the rifamycin biosynthetic gene cluster, has been identified as encoding a key enzyme in the conversion of this compound.[1][2][3] Heterologous expression of rif-orf5 in E. coli has confirmed that it codes for a cytochrome P450 enzyme.[1] These enzymes are well-known for their role in catalyzing oxidation reactions in various metabolic pathways.

Evidence from Gene Inactivation Studies

The definitive evidence for the function of rif-orf5 comes from gene knockout experiments in Amycolatopsis mediterranei S699.[1][2][3] Inactivation of rif-orf5 completely abolishes the production of Rifamycin B and leads to the accumulation of this compound and several novel this compound analogues.[1][2][3] This demonstrates that the Rif-Orf5 enzyme is indispensable for the oxidative cleavage of the C-12/C-29 double bond in the ansa chain of this compound, a critical step in the pathway towards Rifamycin B.[1][2]

Data Presentation: Metabolites from the Δrif-orf5 Mutant

The inactivation of the rif-orf5 gene in A. mediterranei S699 resulted in the isolation and characterization of thirteen this compound congeners, including seven new compounds.[1][2][3] The structures of these compounds suggest that in the absence of the Rif-Orf5-mediated oxidative cleavage, this compound undergoes alternative modifications, such as retro-Claisen cleavage and various oxygenations on the ansa chain.[1][2][3]

| Compound | Name | Key Structural Feature | Antibacterial Activity (MIC, µg/mL against S. aureus) | Antiproliferative Activity (IC50, µM) |

| 1 | This compound analogue 1 | Hemiacetal, C-5/C-11 retro-Claisen cleavage | 5 | ~50 (HeLa), ~50 (Caco-2) |

| 2 | This compound analogue 2 | Hemiacetal, C-5/C-11 retro-Claisen cleavage | 40 | Not reported |

| 3 | This compound analogue 3 | Hemiacetal, C-5/C-11 retro-Claisen cleavage | 0.5 | ~50 (HeLa), ~50 (Caco-2) |

| 4 | This compound analogue 4 | C-5/C-11 retro-Claisen cleavage | Not reported | Not reported |

| 5 | This compound analogue 5 | Oxygenation on ansa chain | No activity | Not reported |

| 6 | This compound analogue 6 | Oxygenation on ansa chain | No activity | Not reported |

| 7 | This compound analogue 7 | Oxygenation on ansa chain | No activity | Not reported |

| 8 | This compound | Precursor intermediate | Not reported | Not reported |

| 9 | This compound analogue 9 | Hemiacetal | Not reported | Not reported |

| 10 | This compound analogue 10 | Hemiacetal | Not reported | Not reported |

| 11 | This compound analogue 11 | Oxygenation on ansa chain | Inhibitory activity | Not reported |

| 12 | Known this compound analogue | - | Not reported | Not reported |

| 13 | Known this compound analogue | - | Inhibitory activity | Not reported |

Data summarized from "this compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain".[1][2][3]

Experimental Protocols

In-Frame Deletion of the rif-orf5 Gene in A. mediterranei S699

This protocol describes the generation of an in-frame deletion mutant of rif-orf5 using homologous recombination.

4.1.1. Construction of the Gene Knockout Vector

-

Amplify two ~2 kb DNA fragments flanking the upstream and downstream regions of rif-orf5 from the genomic DNA of A. mediterranei S699 using high-fidelity DNA polymerase.

-

Digest the upstream fragment (HF1) with HindIII and XbaI, and the downstream fragment (HF2) with XbaI and EcoRI.

-

Ligate the digested fragments into a HindIII/EcoRI linearized pOJ260 suicide vector.

-

Transform the ligation product into E. coli DH5α for plasmid propagation.

-

Verify the resulting plasmid (pOJ260-orf5) by restriction enzyme digestion and sequencing.

4.1.2. Generation of the Mutant Strain

-

Introduce the pOJ260-orf5 vector into A. mediterranei S699 via intergeneric conjugation from E. coli S17-1.

-

Select for single-crossover mutants on YMG agar plates containing apramycin.

-

Confirm the single-crossover event by PCR amplification using primers flanking the integration site.

-

Induce the second crossover event by growing the single-crossover mutant in YMG liquid medium without apramycin for several rounds.

-

Plate the culture onto YMG agar and screen for apramycin-sensitive colonies, indicating the excision of the vector.

-

Confirm the in-frame deletion of rif-orf5 in the apramycin-sensitive colonies by PCR amplification and sequencing.

Proposed Protocol for Heterologous Expression and Purification of Rif-Orf5

Note: The following is a generalized protocol for the expression and purification of a cytochrome P450 enzyme, as a specific protocol for Rif-Orf5 is not currently available in the literature.

4.2.1. Gene Cloning and Expression Vector Construction

-

Amplify the coding sequence of rif-orf5 from A. mediterranei S699 genomic DNA.

-

Clone the amplified gene into an appropriate E. coli expression vector (e.g., pET series) containing an N-terminal His-tag for purification.

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

4.2.2. Protein Expression and Cell Lysis

-

Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a protease inhibitor cocktail.

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation to remove cell debris.

4.2.3. Protein Purification

-

Load the soluble fraction of the cell lysate onto a Ni-NTA affinity chromatography column.

-

Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged Rif-Orf5 protein with a buffer containing a high concentration of imidazole.

-

Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

-

Verify the purity of the protein by SDS-PAGE.

Proposed In Vitro Enzyme Assay for Rif-Orf5 Activity

Note: This is a hypothetical assay based on the presumed function of Rif-Orf5.

-

Prepare a reaction mixture containing purified Rif-Orf5, this compound as the substrate, a suitable buffer (e.g., phosphate buffer, pH 7.4), and a source of reducing equivalents, such as an NADPH-regenerating system and a P450 reductase partner.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction at a controlled temperature (e.g., 28-30°C).

-

Stop the reaction at various time points by adding a quenching agent (e.g., acetonitrile or methanol).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of Rifamycin B and the depletion of this compound.

-

For kinetic analysis, vary the concentration of this compound and measure the initial reaction velocities to determine Michaelis-Menten parameters (Km and Vmax).

Visualizations

Rifamycin Biosynthetic Pathway

Caption: The role of Rif-Orf5 in the Rifamycin B biosynthetic pathway.

Experimental Workflow for rif-orf5 Gene Knockout

Caption: Workflow for the in-frame deletion of the rif-orf5 gene.

Conclusion

The rif-orf5 gene plays a critical and non-redundant role in the biosynthesis of Rifamycin B. Its product, the cytochrome P450 monooxygenase Rif-Orf5, catalyzes the essential oxidative cleavage of the ansa chain of this compound. The absence of this enzymatic activity leads to a metabolic block, resulting in the accumulation of this compound and its derivatives. This detailed understanding of the function of rif-orf5 is crucial for metabolic engineering efforts aimed at improving Rifamycin B production or generating novel rifamycin analogues with enhanced therapeutic properties. Further biochemical characterization of the Rif-Orf5 enzyme, including its substrate specificity and kinetic parameters, will provide deeper insights into its catalytic mechanism and facilitate its use in biocatalytic applications.

References

Proansamycin X: The Elusive Polyketide Precursor in Rifamycin W Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rifamycins are a class of potent antibiotics, with Rifampicin being a cornerstone in the treatment of tuberculosis. The biosynthesis of these complex molecules originates from the polyketide pathway, with Proansamycin X being the first macrocyclic intermediate. This technical guide provides a comprehensive overview of the role of Proansamycin X as the polyketide precursor to Rifamycin W, a key intermediate in the formation of various rifamycin congeners. Due to the transient and unstable nature of Proansamycin X, direct experimental data on its isolation and enzymatic conversion are scarce. This document, therefore, synthesizes findings from studies on mutant strains of the producing organism, Amycolatopsis mediterranei, to elucidate the biosynthetic steps immediately following the formation of this elusive precursor. We will delve into the genetic and enzymatic machinery involved, present available quantitative data on downstream products, and provide detailed experimental protocols for the study of this intricate biosynthetic pathway.

The Rifamycin Biosynthetic Pathway: An Overview

The biosynthesis of rifamycins is a complex process orchestrated by a large gene cluster, termed the rif cluster, in Amycolatopsis mediterranei.[1] This cluster encodes for a Type I modular polyketide synthase (PKS) responsible for the assembly of the polyketide chain. The process is initiated with the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[2] The PKS then catalyzes the sequential addition of two acetate and eight propionate units to form a linear polyketide chain.

The final step on the PKS assembly line is the release of the completed polyketide chain as the first macrocyclic intermediate, Proansamycin X.[3] This crucial cyclization is catalyzed by an amide synthase, RifF, which forms an amide bond between the terminal carboxyl group of the polyketide and the amino group of the AHBA starter unit.[3] Proansamycin X is then subjected to a series of post-PKS modifications, known as tailoring reactions, which ultimately lead to the diverse family of rifamycin antibiotics.[1][2]

Proansamycin X to this compound: A Key Transformation

Proansamycin X is a hypothetical and highly reactive intermediate that has not been successfully isolated and characterized from wild-type or mutant strains of A. mediterranei.[3] Its existence is inferred from the structures of downstream, more stable intermediates that have been isolated. The conversion of Proansamycin X to this compound is a critical step in the biosynthesis and is believed to involve at least one key enzymatic transformation: a dehydrogenation.

While the precise enzymatic mechanism for the direct conversion of Proansamycin X remains to be fully elucidated, studies on mutant strains have identified enzymes responsible for subsequent modifications. For instance, the cytochrome P450 monooxygenase, Rif-Orf5, is known to be involved in the oxidative cleavage of the ansa chain of this compound, a later step in the pathway.[4][5] It is hypothesized that a dehydrogenase, possibly RifT, is responsible for the conversion of an early intermediate like Proansamycin X to a more stable, dehydrogenated product.

The immediate downstream product of Proansamycin X that has been isolated from a mutant strain is 34a-deoxy-rifamycin W, which is the direct precursor of this compound.[6] This suggests a rapid sequence of enzymatic reactions following the release of Proansamycin X from the PKS.

Quantitative Data

Direct quantitative data on the conversion of Proansamycin X to this compound is not available due to the inability to isolate and quantify Proansamycin X. However, studies on the production of downstream rifamycin derivatives in various A. mediterranei strains provide valuable insights into the overall efficiency of the biosynthetic pathway.

Table 1: Production of Rifamycin SV in Amycolatopsis mediterranei MTCC17 in Solid Cultures [7]

| Condition | Yield of Rifamycin SV (g/kg of substrate) |

| Initial | 4 |

| After Pre-treatment with dilute HCl | 12 |

| After Optimization of Process Parameters | 32 |

Table 2: Minimal Inhibitory Concentration (MIC) of this compound Analogues against Staphylococcus aureus [5]

| Compound | MIC (µg/mL) |

| Compound 1 | 5 |

| Compound 2 | 40 |

| Compound 3 | 0.5 |

Experimental Protocols

The study of the early steps of rifamycin biosynthesis heavily relies on the generation and analysis of mutant strains of A. mediterranei. Below are generalized protocols based on methodologies reported in the literature.

Generation of a Targeted Gene Knockout Mutant of A. mediterranei

Objective: To create a mutant strain lacking a specific gene in the rif cluster to study the accumulation of biosynthetic intermediates.

Protocol Outline:

-

Construct Design:

-

Amplify ~1.5 kb upstream (left arm) and downstream (right arm) flanking regions of the target gene (e.g., rifT) from A. mediterranei genomic DNA using PCR.

-

-

Plasmid Construction:

-

Clone the amplified left and right arms into a suitable suicide vector (a vector that cannot replicate in A. mediterranei) containing a selectable marker (e.g., apramycin resistance).

-

-

Transformation:

-

Introduce the constructed plasmid into A. mediterranei protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

-

-

Selection for Integration:

-

Plate the transformed cells on a medium containing the selection antibiotic. Colonies that grow have integrated the plasmid into their genome via a single crossover event.

-

-

Selection for Double Crossover:

-

Culture the single-crossover mutants in a non-selective medium to allow for a second crossover event, which will result in the excision of the plasmid and the target gene.

-

Plate the culture on a medium that allows for counter-selection against the plasmid marker (if available) or screen for colonies that have lost the resistance marker.

-

-

Verification:

-

Confirm the gene knockout in the desired mutants by PCR analysis using primers flanking the target gene and by Southern blot analysis.

-

Fermentation, Extraction, and Analysis of Rifamycin Intermediates

Objective: To culture the mutant strain and analyze the production of rifamycin biosynthetic intermediates.

Protocol Outline:

-

Fermentation:

-

Inoculate a suitable production medium (e.g., a complex medium containing glucose, yeast extract, and peptone) with a seed culture of the A. mediterranei mutant strain.

-

Incubate the culture under optimal conditions (e.g., 28-30°C, 200-250 rpm) for a specified period (e.g., 7-10 days).

-

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelium and the culture broth separately with an organic solvent (e.g., ethyl acetate or chloroform).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract by reverse-phase HPLC using a C18 column and a gradient elution program with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

-

Monitor the elution profile using a diode array detector to identify compounds with the characteristic chromophore of rifamycins.

-

-

Isolation and Characterization:

-

Fractionate the crude extract using column chromatography (e.g., silica gel or Sephadex LH-20) to isolate the accumulated intermediates.

-

Determine the structure of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

-

Visualizations

Biosynthetic Pathway from Proansamycin X to this compound

Caption: Proposed biosynthetic pathway from the linear polyketide to this compound.

Experimental Workflow for Intermediate Identification

Caption: General workflow for identifying biosynthetic intermediates.

Conclusion

Proansamycin X represents a critical, yet experimentally elusive, entry point into the diverse world of rifamycin antibiotics. While its direct characterization remains a challenge, the study of genetically engineered strains of Amycolatopsis mediterranei has provided invaluable insights into the subsequent enzymatic transformations that lead to the formation of this compound and other key intermediates. The methodologies and data presented in this guide offer a foundational understanding for researchers dedicated to unraveling the complexities of rifamycin biosynthesis. Future efforts in synthetic biology and in vitro reconstitution of the early biosynthetic steps may one day allow for the direct observation and manipulation of Proansamycin X, paving the way for the engineered biosynthesis of novel and more potent rifamycin derivatives.

References

- 1. Rifamycin Biosynthesis [faculty.washington.edu]

- 2. benchchem.com [benchchem.com]

- 3. Direct evidence that the rifamycin polyketide synthase assembles polyketide chains processively - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New insights into rifamycin B biosynthesis: isolation of proansamycin B and 34a-deoxy-rifamycin W as early macrocyclic intermediates indicating two separated biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antibacterial Spectrum of Crude Rifamycin W Extracts

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rifamycin W is a crucial intermediate in the biosynthesis of the potent rifamycin class of antibiotics.[1] While its derivatives are well-characterized, the antibacterial potential of crude this compound extracts remains an area of significant interest for the discovery of novel antimicrobial agents. This technical guide provides a comprehensive framework for investigating the antibacterial spectrum of such extracts. It details the established mechanism of action for rifamycins, offers step-by-step experimental protocols for susceptibility testing, and presents available data on the activity of this compound analogues. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of natural product extracts derived from Amycolatopsis rifamycinica.

Introduction to this compound

Rifamycins are a class of ansamycin antibiotics primarily used to treat mycobacterial infections, including tuberculosis and leprosy.[2][3] They are synthesized naturally by the bacterium Amycolatopsis rifamycinica (formerly known as Streptomyces mediterranei).[2] this compound is the most predominant intermediate in the biosynthetic pathway that leads to the production of clinically relevant rifamycins, such as Rifamycin B.[1][4] The investigation of crude extracts is a critical first step in the drug discovery pipeline, offering insights into the collective bioactivity of synthesized compounds before undertaking complex purification processes.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antibacterial activity of the rifamycin family is well-established. These molecules function by selectively inhibiting bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into RNA.[2][5]

Mechanism Details:

-

Binding: Rifamycin binds to a specific pocket within the β-subunit of the prokaryotic RNA polymerase.[5][6] This binding site is distinct from the active site.

-

Steric Occlusion: The bound antibiotic physically blocks the path of the elongating RNA chain, preventing the extension of the mRNA transcript beyond a length of 2-3 nucleotides.[2][7] This "steric-occlusion" mechanism effectively halts transcription.[2]

-

Selectivity: Rifamycins exhibit high affinity for prokaryotic RNA polymerase but have a very poor affinity for the analogous mammalian enzymes, which accounts for their selective toxicity against bacteria.[2][8]

This targeted mechanism is visualized in the signaling pathway diagram below.

Caption: this compound inhibits bacterial transcription leading to cell death.

Experimental Protocols

This section provides detailed methodologies for the preparation of crude extracts and the subsequent evaluation of their antibacterial activity. The overall process is depicted in the experimental workflow diagram.

Caption: Experimental workflow from microbial culture to data analysis.

Preparation of Crude this compound Extract

This protocol describes a general method for obtaining a crude extract from a culture of Amycolatopsis rifamycinica.

-

Cultivation: Inoculate A. rifamycinica in a suitable liquid medium (e.g., YMG broth) and cultivate for 7-10 days at 28°C with shaking to promote antibiotic production.[9]

-

Extraction: Dice the resulting culture (including mycelia and broth) and extract overnight with an equal volume of a non-polar solvent like ethyl acetate at room temperature.[9]

-

Concentration: Separate the organic phase and concentrate it to dryness using a rotary evaporator under reduced pressure.

-

Storage: The resulting crude extract should be weighed and stored at -20°C. For testing, dissolve the extract in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[10]

Antibacterial Susceptibility Testing

Standardized methods are crucial for reproducibility. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines that are often adapted for natural product testing.[11]

This is a qualitative screening method to determine if an extract has antibacterial activity.[12][13]

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in a sterile saline solution, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[11][12]

-

Plating: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate.[12]

-

Disk Application: Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface. Pipette a defined volume (e.g., 20 µL) of the crude extract solution onto each disk.[12][13]

-

Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and a disk with a known antibiotic (e.g., vancomycin) as a positive control.[13]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[12]

-

Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm). A larger zone indicates greater sensitivity of the bacterium to the extract.[12]

This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the extract that prevents visible bacterial growth.[14][15]

-

Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

-

Serial Dilution: Add 100 µL of the crude extract stock solution to the first column. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard 50 µL from column 10. Column 11 serves as a growth control (broth + inoculum), and column 12 serves as a sterility control (broth only).

-

Inoculation: Prepare a bacterial inoculum as described previously and dilute it in MHB. Add 50 µL of this diluted inoculum to each well in columns 1 through 11, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest extract concentration in which no visible turbidity (bacterial growth) is observed.[14][15]

Quantitative Data on the Antibacterial Spectrum

While comprehensive data on crude this compound extracts are limited in publicly available literature, a 2021 study on this compound analogues provides valuable insight. Researchers isolated several congeners from a genetically modified strain of Amycolatopsis mediterranei S699 and tested their activity against Staphylococcus aureus.[1][4]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for the most active compounds identified in the study.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Analogue 1 | Staphylococcus aureus | 5 | [1][9] |

| Analogue 2 | Staphylococcus aureus | 40 | [1][9] |

| Analogue 3 | Staphylococcus aureus | 0.5 | [1][9] |

Note: The compounds listed are purified analogues, not a crude extract. The activity of a crude extract would represent the combined effects of all its components.

Conclusion and Future Directions

The investigation of crude this compound extracts offers a promising avenue for antimicrobial drug discovery. The established mechanism of action, inhibition of bacterial RNA polymerase, provides a strong basis for its antibacterial potential.[2] By employing standardized methodologies such as agar disk diffusion for initial screening and broth microdilution for quantitative MIC determination, researchers can effectively evaluate the antibacterial spectrum of these extracts.

The potent activity of purified this compound analogues against Staphylococcus aureus underscores the need for further investigation into crude extracts, which may contain these and other synergistic compounds.[1] Future work should focus on bioassay-guided fractionation to isolate and identify the specific molecules responsible for the observed antibacterial activity, paving the way for the development of new therapeutic agents.

References

- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rifamycin - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rifampicin - Wikipedia [en.wikipedia.org]

- 7. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antibacterial Activity of Crude Extracts Obtained From Cultivation of Native Endophytic Fungi Belonging to a Tropical Montane Rainforest in Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. asm.org [asm.org]

- 13. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. idexx.dk [idexx.dk]

Preliminary Screening of Rifamycin W Derivatives for Antiproliferative Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary screening of Rifamycin W derivatives for their potential as antiproliferative agents. It is designed to furnish researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information presented herein is curated from recent scientific literature to facilitate comparative analysis and guide future research in this promising area of oncology drug discovery.

Introduction to this compound and its Derivatives

This compound, a member of the ansamycin family of antibiotics, is a polyketide-derived macrocyclic compound produced by various actinomycetes. While the parent compound and its more famous derivatives, such as rifampicin, are primarily known for their potent antibacterial activity through the inhibition of bacterial RNA polymerase, recent investigations have unveiled the potential of modified rifamycins as anticancer agents. The unique structural scaffold of this compound allows for a wide range of chemical modifications, leading to the generation of novel derivatives with diverse biological activities. This guide focuses on the preliminary screening of these derivatives for their ability to inhibit the proliferation of cancer cells, a critical first step in the development of new chemotherapeutic agents.

Quantitative Antiproliferative Activity

The antiproliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The data, presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, are summarized in the tables below for ease of comparison.

Table 1: Antiproliferative Activity of this compound Analogues Against HeLa and Caco-2 Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Compound 1 | HeLa | ~50[1][2][3] |

| Caco-2 | ~50[1][2][3] | |

| Compound 3 | HeLa | ~50[1][2][3] |

| Caco-2 | ~50[1][2][3] |

Table 2: Antiproliferative Activity of 8-Deoxy-Rifamycin Derivatives Against KG1 Cell Line

| Compound | Cell Line | IC50 (µM) |

| Compound 14 | KG1 | 14.91[4] |

| Compound 15 | KG1 | 44.78[4] |

| Compound 16 | KG1 | 2.16[4] |

| Compound 17 | KG1 | 18.67[4] |

| Compound 18 | KG1 | 8.07[4] |

Experimental Protocols

The following sections detail the methodologies employed in the preliminary screening of this compound derivatives for their antiproliferative effects.

Cell Culture

Human cancer cell lines, such as HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and KG1 (acute myelogenous leukemia), are maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assays

Several colorimetric and luminescent-based assays are utilized to assess the impact of this compound derivatives on cancer cell proliferation and viability.

The CCK-8 assay is a colorimetric assay used to determine cell viability.[5][6][7][8]

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours.[5][7]

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Measure the absorbance at 450 nm using a microplate reader.[5][6][7][8] The absorbance is directly proportional to the number of viable cells.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[9][10][11][12]

Protocol:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with the test compounds for the desired duration.

-

Fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11]

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.[9]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.[9][10][12]

-

Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[12]

-

Measure the absorbance at 510 nm using a microplate reader.[12]

The CellTiter-Glo® assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[13][14][15][16][17]

Protocol:

-

Seed cells in an opaque-walled 96-well plate.

-

After incubation with the test compounds, equilibrate the plate to room temperature for approximately 30 minutes.[13]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][16]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and pathways.

Experimental Workflow for Antiproliferative Screening

Caption: General workflow for in vitro antiproliferative screening.

Proposed Biosynthetic Pathway of this compound Derivatives

The following diagram illustrates a proposed biosynthetic pathway for the generation of this compound analogues from a mutant strain of Amycolatopsis mediterranei.[3]

Caption: Proposed biosynthetic pathway of this compound derivatives.

Concluding Remarks

The preliminary screening data presented in this guide indicate that certain this compound derivatives exhibit modest to potent antiproliferative activity against a range of cancer cell lines. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel compounds. While the direct signaling pathways responsible for the antiproliferative effects of this compound derivatives remain to be fully elucidated, the information compiled here serves as a valuable starting point for further investigation into their mechanism of action and potential as anticancer therapeutics. Future studies should focus on expanding the library of this compound derivatives, evaluating their efficacy in a broader panel of cancer cell lines, and delineating the specific molecular targets and signaling cascades they modulate.

References

- 1. This compound Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Analogues from Amycolatopsis mediterranei S699 Δ rif- orf5 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-Deoxy-Rifamycin Derivatives from Amycolatopsis mediterranei S699 ΔrifT Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 7. apexbt.com [apexbt.com]

- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. canvaxbiotech.com [canvaxbiotech.com]

- 12. scispace.com [scispace.com]

- 13. OUH - Protocols [ous-research.no]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 15. benchchem.com [benchchem.com]

- 16. CellTiter-Glo® cell viability assay [bio-protocol.org]

- 17. reactionbiology.com [reactionbiology.com]

Unraveling the Genetic Switches of Rifamycin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genetic regulation governing the biosynthesis of rifamycin, a clinically significant antibiotic. This document details the key regulatory genes, their intricate signaling pathways, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are presented in structured tables for comparative analysis, and all described signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex regulatory network.

Core Regulatory Genes in Rifamycin Biosynthesis

The production of rifamycin in Amycolatopsis mediterranei is tightly controlled by a hierarchical network of regulatory proteins. These include pathway-specific regulators located within the rifamycin biosynthetic gene cluster (rif cluster) and global regulators that respond to broader cellular signals.

Pathway-Specific Regulators:

-

RifZ (a LuxR-family transcriptional regulator): RifZ acts as a pathway-specific activator, directly upregulating the transcription of all genes within the rif cluster. Its expression is a critical bottleneck for the initiation of rifamycin biosynthesis.

-

RifQ (a TetR-family transcriptional regulator): RifQ functions as a negative regulator, repressing the expression of rifP, a gene encoding a rifamycin exporter. This creates a feedback loop where intracellular rifamycin concentrations can influence their own export. Deletion of rifQ has been shown to significantly increase rifamycin production[1].

-

RifO: The product of the rifO gene is believed to be involved in the production of the B-factor (3'-(1-butyl phosphoryl) adenosine), a compound that stimulates rifamycin B synthesis. Deletion of rifO leads to a substantial decrease in rifamycin B production, highlighting its positive regulatory role[1].

Global Regulators:

-

GlnR (a global nitrogen regulator): GlnR plays a dominant role in activating rifamycin biosynthesis, particularly in response to nitrogen availability, a phenomenon known as the "nitrate-stimulating effect" (NSE)[2][3]. GlnR exerts its control through a dual mechanism:

-

Direct activation of rifZ: By binding to the promoter of rifZ, GlnR initiates the entire rifamycin biosynthetic cascade[2][3].

-

Direct activation of rifK: GlnR also directly activates the transcription of rifK, which encodes the 3-amino-5-hydroxybenzoic acid (AHBA) synthase, a key enzyme for the biosynthesis of the rifamycin starter unit[2][3].

-

-

AfsR/AfsS System: While not specific to rifamycin, the AfsR/AfsS system is a well-characterized global regulatory system in Streptomyces that influences the production of various secondary metabolites, including antibiotics. AfsR is a global regulator that can activate the transcription of pathway-specific activators.

Quantitative Data on Rifamycin Regulation

The following tables summarize the quantitative effects of genetic modifications on rifamycin production, providing a clear comparison of the impact of different regulatory genes.

| Genetic Modification | Strain | Effect on Rifamycin Production | Reference |

| Deletion of rifQ | A. mediterranei DCO36 | 62% increase in 24-desmethyl rifamycin B production | [1] |

| Overexpression of rifO | A. mediterranei DCO36 | 27% increase in 24-desmethyl rifamycin B production | [1] |

| Deletion of rifO | A. mediterranei S699 | 70.61% decrease in rifamycin B production | |

| Overexpression of a LuxR-family regulator | Actinomadura sp. TRM71106 | ~3-fold increase in the production of a linear rifamycin precursor |

Signaling Pathways and Regulatory Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the genetic regulation of the rifamycin biosynthetic cluster.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of the rifamycin biosynthetic cluster.

Gene Knockout in Amycolatopsis mediterranei via Homologous Recombination

This protocol describes the generation of a marker-free gene deletion mutant using a PCR-targeted gene replacement strategy followed by marker excision.

a. Construction of the Knockout Vector:

-

Amplify Upstream and Downstream Homology Arms: Using high-fidelity DNA polymerase, amplify ~1.5-2 kb regions directly upstream and downstream of the target gene from A. mediterranei genomic DNA. Design primers with appropriate restriction sites for subsequent cloning.

-

Clone Homology Arms into a Suicide Vector: Sequentially clone the upstream and downstream homology arms into a suitable E. coli suicide vector that cannot replicate in A. mediterranei. The vector should contain a selectable marker (e.g., apramycin resistance) and a counter-selectable marker (e.g., sacB). The homology arms should flank an antibiotic resistance cassette (e.g., hygromycin resistance) that is itself flanked by recombination sites (e.g., attL and attR for the pSAM2 system).

-

Vector Propagation and Verification: Transform the constructed knockout vector into a suitable E. coli strain (e.g., DH5α for propagation and ET12567/pUZ8002 for conjugation). Verify the integrity of the construct by restriction digestion and sequencing.

b. Transformation of A. mediterranei:

-

Prepare A. mediterranei Spores: Grow A. mediterranei on a suitable agar medium (e.g., GYM agar) at 30°C until sporulation. Harvest spores by scraping and suspend in sterile water.

-

Conjugation: Mix the E. coli donor strain carrying the knockout vector with A. mediterranei spores on a suitable conjugation medium (e.g., MS agar). Incubate at 30°C for 16-20 hours.

-

Selection of Double Crossover Mutants: Overlay the conjugation plates with a selective agent (e.g., nalidixic acid to select against E. coli) and the antibiotic corresponding to the resistance cassette in the knockout vector (e.g., hygromycin). Incubate at 30°C for 7-10 days until exconjugants appear.

-

Screening for Double Crossover Events: Patch the exconjugants onto media with and without the antibiotic resistance marker from the suicide vector backbone (e.g., apramycin). Apramycin-sensitive colonies are potential double crossover mutants.

-

PCR Verification: Confirm the gene deletion in the apramycin-sensitive colonies by PCR using primers flanking the target gene locus. The wild-type strain will yield a band of a certain size, while the mutant will yield a larger band corresponding to the inserted resistance cassette.

c. Marker Excision (for marker-free deletion):

-

Introduce Excisionase-Expressing Plasmid: Transform the confirmed double crossover mutant with a replicative but unstable plasmid expressing the appropriate excisionase (e.g., pSAM2 integrase and excisionase).

-

Select for Excision: Grow the transformants without antibiotic selection to allow for the loss of the excisionase plasmid and the excised resistance cassette.

-

Screen for Marker Loss: Screen for colonies that have lost both the resistance cassette (e.g., hygromycin sensitivity) and the excisionase plasmid.

-

Final Verification: Confirm the final marker-free deletion by PCR and sequencing.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the quantification of transcript levels of regulatory and biosynthetic genes in the rif cluster.

a. RNA Isolation:

-

Cell Culture and Harvest: Grow A. mediterranei in a suitable liquid medium (e.g., Bennet medium) to the desired growth phase. Harvest cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and β-mercaptoethanol. Disrupt the cells using a bead beater with zirconia beads.

-

RNA Purification: Purify total RNA from the lysate using a commercial RNA purification kit following the manufacturer's instructions. Include an on-column DNase I digestion step to remove contaminating genomic DNA.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Assess RNA integrity by agarose gel electrophoresis to visualize intact 16S and 23S rRNA bands.

b. cDNA Synthesis:

-

Reverse Transcription Reaction: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.

-

Control Reactions: Include a no-reverse transcriptase control (RT-negative) for each RNA sample to check for genomic DNA contamination.

c. Real-Time PCR:

-

Reaction Setup: Prepare the qPCR reaction mix containing a SYBR Green-based master mix, forward and reverse primers for the target gene and a reference gene (e.g., hrdB or rpoB), and the diluted cDNA template.

-

Primer Design: Design primers to amplify a 100-150 bp fragment of the target and reference genes.

-

Cycling Conditions: Perform the qPCR using a three-step cycling protocol:

-

Initial denaturation: 95°C for 5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing: 60°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Melt curve analysis: 65°C to 95°C with a ramp rate of 0.5°C per second.

-

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes the detection of direct binding of a regulatory protein to a DNA probe.

a. Probe Preparation:

-

Design and Synthesize DNA Probe: Synthesize complementary oligonucleotides corresponding to the putative protein binding site (typically 30-50 bp).

-

Labeling: Label one of the oligonucleotides at the 5' end with a non-radioactive label such as biotin or a fluorescent dye.

-

Annealing: Mix the labeled and unlabeled complementary oligonucleotides in a 1:1 molar ratio in an annealing buffer, heat to 95°C for 5 minutes, and slowly cool to room temperature to form the double-stranded labeled probe.

b. Binding Reaction:

-

Reaction Components: In a microcentrifuge tube, combine the purified regulatory protein, the labeled DNA probe, a non-specific competitor DNA (e.g., poly(dI-dC)), and a binding buffer (containing Tris-HCl, KCl, MgCl₂, glycerol, and DTT).

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.

c. Electrophoresis and Detection:

-

Native Polyacrylamide Gel Electrophoresis: Load the binding reactions onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

-

Transfer and Detection: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the labeled probe using a streptavidin-HRP conjugate (for biotin labels) followed by a chemiluminescent substrate, or by direct fluorescence imaging (for fluorescent labels).

-

Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by a competition assay where an excess of unlabeled specific competitor DNA abolishes the shifted band, while an unlabeled non-specific competitor does not.

DNase I Footprinting Assay

This protocol is used to precisely map the binding site of a regulatory protein on a DNA fragment.

a. Probe Preparation:

-

PCR Amplification: Amplify a DNA fragment (~200-400 bp) containing the putative protein binding site using PCR. One of the primers should be labeled at the 5' end with a fluorescent dye (e.g., 6-FAM).

-

Probe Purification: Purify the labeled PCR product to remove primers and other reaction components.

b. Binding and Digestion:

-

Binding Reaction: Incubate the purified, fluorescently labeled DNA probe with varying concentrations of the purified regulatory protein in a binding buffer.

-

DNase I Digestion: Add a carefully titrated amount of DNase I to the binding reactions and incubate for a short period (e.g., 1-2 minutes) at room temperature to allow for partial digestion of the DNA.

-

Stop Reaction: Stop the digestion by adding a stop solution containing EDTA.

c. Fragment Analysis:

-

DNA Purification: Purify the DNA fragments from the reaction mixture.

-

Capillary Electrophoresis: Analyze the DNA fragments using a capillary electrophoresis-based genetic analyzer. A sequencing ladder of the same DNA fragment can be run alongside to precisely map the protected region.

-

Data Analysis: The binding of the regulatory protein to the DNA protects it from DNase I cleavage, resulting in a "footprint" – a region where no DNA fragments are generated. This footprint appears as a gap in the electropherogram compared to a control reaction without the protein. The location of the gap corresponds to the protein's binding site.

This guide provides a foundational understanding of the genetic regulatory mechanisms controlling rifamycin biosynthesis. The detailed protocols and visual representations of signaling pathways offer a practical framework for researchers to further investigate this complex and important biological system.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Rifamycin W from Fermentation Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin W is a crucial intermediate in the biosynthesis of rifamycin B, a potent antibiotic produced by the bacterium Amycolatopsis mediterranei. As a precursor, this compound is a valuable target for isolation and further derivatization to generate novel antibiotic candidates. This document provides a detailed protocol for the isolation and purification of this compound and its analogues from fermentation cultures of Amycolatopsis mediterranei. The methodology is based on established solvent extraction and chromatographic techniques, ensuring high purity of the final product.

Data Summary

The following table summarizes the quantitative data obtained from the fractionation and purification of a 20 L fermentation culture of a genetically modified Amycolatopsis mediterranei S699 Δrif-orf5 strain, which is known to accumulate this compound and its analogues.

| Fraction/Compound | Initial Weight (g) | Final Yield (mg) |

| Crude Methanol Extract | Not Specified | - |

| Fraction C | 1.43 | - |

| Compound 7 | - | 17.5 |

| Compound 12 | - | 29.8 |

| Fraction D | 5.62 | - |

| Sub-fraction D2 | 1.85 | - |

| Compound 10 | - | 33.0 |

| Compound 14 | - | 41.0 |

| Sub-fraction D3 | 2.49 | - |

| Compound 6 | - | 9.9 |

| Compound 8 | - | 17.0 |

| Compound 13 | - | 179.5 |

| Fraction E | 1.74 | - |

| Compound 2 | - | 10.5 |

| Compound 4 | - | 6.8 |

| Compound 5 | - | 29.7 |

| Fraction F | Not Specified | - |

| Compound 9 | - | 12.3 |

| Compound 11 | - | 7.2 |

| Fraction G | Not Specified | - |

| Compound 3 | - | 13.5 |

| Fraction I | Not Specified | - |

| Compound 1 | - | 6.6 |

Data extracted from a study on this compound analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain.[1]

Experimental Protocols

Fermentation of Amycolatopsis mediterranei

This protocol describes the cultivation of Amycolatopsis mediterranei for the production of this compound.

Materials:

-

Amycolatopsis mediterranei S699 strain (or a suitable mutant)

-

YMG Agar Medium:

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Glucose: 4 g/L

-

Agar: 20 g/L

-

ddH₂O: 1000 mL

-

pH adjusted to 7.2

-

-

Petri dishes

-

Incubator

Procedure:

-

Prepare the YMG agar medium and sterilize by autoclaving.

-

Pour the sterilized medium into Petri dishes and allow it to solidify.

-

Inoculate the YMG agar plates with the Amycolatopsis mediterranei S699 strain.

-

Incubate the plates at 28°C for 7 days.[1]

Extraction of this compound from Fermentation Culture

This protocol details the extraction of this compound and its analogues from the solid fermentation culture.

Materials:

-

Fermented culture from Protocol 1

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Petroleum ether (PE)

-

Deionized water (H₂O)

-

Large extraction vessels

-

Rotary evaporator

Procedure:

-

Dice the agar culture from the Petri dishes.[1]

-

Submerge the diced culture in a mixture of EtOAc/MeOH (4:1, v/v) and extract overnight at room temperature. Repeat this extraction three times.[1]

-

Combine the solvent extracts and partition with an equal volume of H₂O. Discard the aqueous layer. Repeat until the H₂O layer is colorless.[1]

-

Take the resulting EtOAc extract and partition it against 95% aqueous MeOH and petroleum ether to defat the extract.[1]

-

Collect the defatted MeOH extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the crude extract using Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude extract from Protocol 2

-

Reversed-phase (RP) C18 silica gel

-

Acetonitrile (CH₃CN)

-

Deionized water (H₂O)

-

MPLC system

-

Semi-preparative HPLC system with a C18 column (e.g., Agilent Eclipse XDB-C18, 5 µm, 9.4 × 250 mm)

-

UV detector

Procedure:

-

MPLC Fractionation:

-

HPLC Purification of Fractions:

-

Analyze the collected MPLC fractions by analytical HPLC to identify fractions containing this compound and its analogues. A typical gradient system for analysis is ddH₂O with 0.5% formic acid (Solvent A) and acetonitrile (Solvent B), with a gradient of 20-100% B over approximately 27 minutes.[1]

-

Subject the fractions containing the target compounds to semi-preparative HPLC for final purification.[1]

-

An example of an isocratic HPLC purification is the elution with 40% CH₃CN at a flow rate of 4 mL/min, with UV detection at 254 nm.[1] The specific percentage of acetonitrile may need to be optimized for each fraction.

-

Collect the peaks corresponding to this compound and its analogues.

-

Confirm the purity of the isolated compounds using analytical HPLC and characterize their structure using techniques such as NMR and mass spectrometry.[1]

-

Visualizations

Caption: Workflow for this compound Isolation and Purification.

Caption: Logical Steps in this compound Purification.

References

Application Notes and Protocols for the Structural Elucidation of Rifamycin W using 1D and 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Rifamycin W, a key intermediate in the biosynthesis of rifamycin antibiotics.

Application Notes

The structural characterization of complex natural products like this compound is a critical step in drug discovery and development. NMR spectroscopy is an unparalleled tool for determining the intricate molecular architecture of such compounds in solution.[1][2] A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the establishment of through-bond and through-space correlations, ultimately leading to the complete structural determination.[1][3]

1. 1D NMR Spectroscopy: The Initial Overview

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides the initial and most direct insight into the molecular structure. Key information derived includes:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton, allowing for the identification of different types of protons (e.g., aromatic, olefinic, aliphatic, hydroxyl).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal due to scalar coupling with neighboring protons reveals the number of adjacent protons, providing valuable connectivity information.

-

Coupling Constant (J): The magnitude of the splitting (in Hz) provides information about the dihedral angle between coupled protons, which is crucial for determining stereochemistry.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its chemical environment. Further differentiation of carbon types (CH₃, CH₂, CH, and quaternary carbons) can be achieved using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

2. 2D NMR Spectroscopy: Assembling the Molecular Puzzle

While 1D NMR provides foundational information, 2D NMR experiments are essential for assembling the complete structure of a complex molecule like this compound by revealing correlations between different nuclei.[3]

-

¹H-¹H COSY (Correlation Spectroscopy): This is one of the most fundamental 2D NMR experiments. It identifies protons that are scalar-coupled to each other, typically over two or three bonds (²JHH, ³JHH). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems and the identification of adjacent protons within a molecular fragment.[4]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). This powerful technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum, by correlating the well-resolved proton signals to their corresponding carbon signals.[4]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the molecular fragments identified from COSY data. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), and sometimes even longer-range couplings. These long-range correlations are instrumental in identifying connections across quaternary carbons and heteroatoms, thereby allowing the assembly of the entire carbon skeleton.[4]

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This information is vital for determining the relative stereochemistry and conformation of the molecule in solution.

Quantitative NMR Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CD₃OD) of a this compound Analogue [5]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 7.33 | s | |

| 17 | 6.46 | dd | 10.8, 5.2 |

| 18 | 5.92 | dd | 15.2, 10.8 |

| 19 | 6.09 | m | |

| 20 | 2.58 | m | |

| 21 | 3.65 | d | 8.8 |

| 22 | 1.83 | m | |

| 23 | 3.48 | m | |

| 24 | 1.58 | m | |

| 25 | 3.82 | d | 9.6 |

| 26 | 1.93 | m | |

| 27 | 3.25 | m | |

| 28 | 5.09 | dd | 12.4, 7.2 |

| 29 | 5.95 | d | 12.4 |

| 30-CH₃ | 1.05 | d | 6.8 |

| 31-CH₃ | 0.81 | d | 7.2 |

| 32-CH₃ | 0.99 | d | 6.8 |

| 33-CH₃ | 0.69 | d | 7.2 |

| 34-CH₃ | 2.01 | s | |

| 6-OCH₃ | 3.08 | s | |

| 11-OCH₃ | 3.94 | s |

s: singlet, d: doublet, dd: double doublet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CD₃OD) of a this compound Analogue [5]

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 185.0 | 18 | 130.1 |

| 2 | 118.8 | 19 | 126.9 |

| 3 | 109.1 | 20 | 34.5 |

| 4 | 171.2 | 21 | 80.1 |

| 5 | 108.3 | 22 | 40.2 |

| 6 | 160.3 | 23 | 75.8 |

| 7 | 113.1 | 24 | 35.1 |

| 8 | 182.8 | 25 | 84.3 |

| 9 | 109.8 | 26 | 39.8 |

| 10 | 143.1 | 27 | 78.1 |

| 11 | 172.3 | 28 | 135.2 |

| 12 | 119.5 | 29 | 138.9 |

| 13-CH₃ | 8.8 | 30-CH₃ | 17.8 |